Triethyl 2-phosphonobutyrate (CAS 17145-91-4) is a specialized Horner-Wadsworth-Emmons (HWE) reagent widely procured for the direct synthesis of alpha-ethyl-alpha,beta-unsaturated esters. As a clear, stable liquid that is highly miscible in standard organic solvents such as tetrahydrofuran (THF) and toluene, it offers excellent processability and handling in both bench-scale and industrial workflows. Its primary procurement value lies in its ability to execute a highly reliable two-carbon homologation while simultaneously installing an alpha-ethyl branch, a structural motif critical for specific active pharmaceutical ingredients (APIs), agrochemicals, and complex natural products [1].
Substituting Triethyl 2-phosphonobutyrate with more common HWE reagents like Triethyl phosphonoacetate (TEPA) or Triethyl 2-phosphonopropionate fundamentally alters the target molecule's structure, yielding alpha-unsubstituted or alpha-methyl esters, respectively [1]. In pharmaceutical and agrochemical development, the specific steric bulk and lipophilicity of the alpha-ethyl group are often non-negotiable for receptor binding or biological activity, meaning generic class substitutes will fail downstream functional assays. Furthermore, attempting to synthesize the alpha-ethyl ester motif via alternative multi-step routes—such as aldol condensation followed by dehydration—introduces severe process inefficiencies, lower overall yields, and poor stereocontrol compared to a single-step olefination with this exact phosphonate [2].
Triethyl 2-phosphonobutyrate enables the direct, single-step conversion of aldehydes to alpha-ethyl-alpha,beta-unsaturated esters. When compared to the baseline use of unsubstituted Triethyl phosphonoacetate (TEPA) followed by a secondary alpha-alkylation step, the use of the pre-substituted phosphonobutyrate eliminates an entire reaction step and avoids the yield losses associated with enolate alkylation [1].
| Evidence Dimension | Synthetic step count for alpha-ethyl ester motif |
| Target Compound Data | 1 step (Direct HWE olefination) |
| Comparator Or Baseline | 2 steps (TEPA olefination + alpha-alkylation) |
| Quantified Difference | 50% reduction in step count and elimination of secondary alkylation reagents. |
| Conditions | Standard laboratory or industrial scale synthesis. |
Reducing step count directly lowers procurement costs for auxiliary reagents, minimizes solvent waste, and accelerates throughput in API manufacturing.
In Horner-Wadsworth-Emmons olefinations, Triethyl 2-phosphonobutyrate demonstrates strong thermodynamic control, heavily favoring the E-isomer. Under optimized conditions using bases such as lithium tert-butoxide or sodium hydride, it routinely achieves E/Z ratios exceeding 85:15, whereas standard unstabilized Wittig reagents often yield Z-dominant or near 50:50 mixtures [1]. While its E-selectivity is marginally lower than its methyl counterpart (Triethyl 2-phosphonopropionate) due to increased steric bulk, it provides the highest selectivity available for ethyl-branched targets.
| Evidence Dimension | E/Z stereoisomer ratio |
| Target Compound Data | >85:15 E/Z ratio |
| Comparator Or Baseline | Unstabilized Wittig reagents (~50:50 or Z-dominant) |
| Quantified Difference | >35% absolute increase in E-isomer yield. |
| Conditions | Olefination of aldehydes using strong base (e.g., NaH, LiOtBu) in THF or hexane. |
High stereoselectivity minimizes the need for costly and time-consuming downstream chromatographic separations, ensuring high-purity precursor yield.
Triethyl 2-phosphonobutyrate is highly processable, reacting smoothly with a wide range of aliphatic and aromatic aldehydes under mild conditions (0 °C to 25 °C)[1]. Compared to alternative olefination methods that may require cryogenic cooling (e.g., -78 °C for certain Peterson olefinations) or harsh heating, this HWE reagent allows for standard cooling protocols, significantly reducing energy costs during scale-up.
| Evidence Dimension | Required reaction temperature for olefination |
| Target Compound Data | 0 °C to 25 °C |
| Comparator Or Baseline | Peterson olefination or specific Wittig variants (often -78 °C) |
| Quantified Difference | Eliminates the need for ultra-low cryogenic cooling infrastructure. |
| Conditions | Standard batch reactor synthesis in organic solvents. |
Compatibility with mild temperature ranges drastically reduces utility costs and simplifies equipment requirements for large-scale procurement and manufacturing.
Triethyl 2-phosphonobutyrate is the reagent of choice for installing the alpha-ethyl-alpha,beta-unsaturated ester pharmacophore required in the development of specific nonalcoholic steatohepatitis (NASH) preventive agents and anti-Alzheimer's drugs[1]. Its high E-selectivity ensures the correct geometric isomer is carried forward into subsequent structural modifications.
The compound is highly valued in the synthesis of conjugated tetraene hydrocarbons, such as those used in Carpophilus beetle pheromones [2]. The precise installation of the alpha-ethyl branch is critical for the biological efficacy of the pheromone, making this specific phosphonate indispensable for agrochemical formulations.
For contract manufacturing organizations (CMOs) producing specialized ester building blocks, this reagent provides a streamlined, single-step homologation workflow that bypasses multi-step aldol routes, ensuring high atom economy and reduced solvent waste under mild cooling conditions [3].
Irritant